molecular formula C19H20ClF2N3OS B2459166 N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215459-92-9

N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2459166
CAS No.: 1215459-92-9
M. Wt: 411.9
InChI Key: SYOKHHBBXPLIDM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzamide core substituted with a 2-fluoro group and a dimethylaminopropyl chain. The benzothiazole moiety is substituted with a 4-fluoro group, enhancing its electronic and steric profile. The hydrochloride salt improves solubility for pharmacological applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)11-6-12-24(18(25)13-7-3-4-8-14(13)20)19-22-17-15(21)9-5-10-16(17)26-19;/h3-5,7-10H,6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKHHBBXPLIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound acts as an inhibitor of COX-1 and COX-2 enzymes. By binding to these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes disrupts the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. As a result, the compound exhibits anti-inflammatory properties.

Pharmacokinetics

The compound’s molecular weight of 4119 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Biological Activity

N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to comprehensively review the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₈H₂₃ClFN₅OS
  • Molecular Weight : 411.9 g/mol
  • CAS Number : 1217110-33-2

The biological activity of benzothiazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These compounds have shown promise in inhibiting tumor growth and exhibiting antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the effects of a related benzothiazole compound on A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines. The results indicated:

  • IC₅₀ Values :
    • A431: 1.5 μM
    • A549: 2.0 μM
    • H1299: 1.8 μM

These findings suggest that the compound induces apoptosis and inhibits cell cycle progression, confirming its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
B7E. coli0.15 μg/mL
S. aureus0.10 μg/mL
P. aeruginosa0.20 μg/mL

This table summarizes the effectiveness of benzothiazole derivatives in inhibiting bacterial growth, indicating their potential as therapeutic agents against infections .

Structure-Activity Relationship (SAR)

The modifications in the benzothiazole structure significantly influence the biological activity of the compounds. For example, the introduction of fluorine atoms enhances lipophilicity and cellular uptake, which may lead to increased potency against cancer cells and pathogens.

Key Findings from SAR Studies:

  • Fluorination : Enhances anti-tumor activity.
  • Dimethylamino Group : Increases solubility and bioavailability.
  • Benzamide Moiety : Contributes to receptor binding affinity.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for therapeutic applications:

  • Enzyme Inhibition :
    • Acetylcholinesterase (AChE) : The compound has shown promising inhibition of AChE, which is crucial in the management of Alzheimer's disease. Studies report IC50 values indicating effective concentrations required for inhibition, suggesting its potential as a treatment for neurodegenerative diseases .
    • β-secretase (BACE1) : Inhibition of BACE1 is critical for reducing amyloid-beta peptide production, which is associated with Alzheimer's pathology. The compound's ability to inhibit this enzyme positions it as a potential therapeutic agent.
  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties against various bacterial and fungal strains. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known antimicrobial agents suggest potential activity .
  • Anticancer Potential :
    • Compounds with similar structures have been evaluated for their anticancer properties. For instance, benzothiazole derivatives have demonstrated activity against various cancer cell lines, including breast cancer (MCF7). The mechanisms often involve apoptosis induction and cell cycle arrest .

Case Study 1: Neurodegenerative Disease Research

In a study focused on Alzheimer's disease models, N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride was tested for its effects on AChE and BACE1 inhibition. The results indicated significant reductions in enzyme activity at low micromolar concentrations, highlighting its potential as a lead compound in drug development for neurodegenerative disorders .

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of benzothiazole derivatives included the evaluation of this compound. Although specific results for this compound were not detailed, related compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to this compound could enhance its antimicrobial efficacy .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₁₉H₂₀ClF₂N₃OS (inferred from structural analogs like and ).
  • Molecular Weight : ~450–470 g/mol (based on similar benzothiazole-amide hydrochlorides) .
  • Functional Groups: Fluorine atoms (electron-withdrawing), dimethylamino group (basic), and benzothiazole (aromatic heterocycle).

Comparison with Structural Analogs

Substituent Variations in Benzamide/Benzothiazole Moieties

The target compound’s activity and physicochemical properties are influenced by substituent positioning and electronic effects. Below is a comparative analysis:

Compound Name Benzamide Substituent Benzothiazole Substituent Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target Compound 2-fluoro 4-fluoro ~460 Expected νC=O ~1660–1680 cm⁻¹; νC=S absent
N-(3-(Dimethylamino)propyl)-3-(methylsulfonyl)-... hydrochloride () 3-(methylsulfonyl) 4-fluoro 471.99 νC=O ~1663–1682 cm⁻¹; νS=O ~1150 cm⁻¹
4-Bromo-... hydrochloride () 4-bromo 4-fluoro ~490 νC-Br ~550 cm⁻¹; νC=O ~1660 cm⁻¹
4-(Tert-butyl)-... hydrochloride () 4-tert-butyl 4-fluoro ~480 νC=O ~1665 cm⁻¹; δ(CH₃) ~1.3 ppm (¹H-NMR)
N-(6-fluorobenzo[d]thiazol-2-yl)-... () 3-phenylpropanamide 6-fluoro ~450 νC=O ~1670 cm⁻¹; δNH ~8.5 ppm (¹H-NMR)

Key Observations :

  • Fluorine Position : The 4-fluoro substitution on benzothiazole (target compound) vs. 6-fluoro () alters ring electronics and binding affinity.
  • Bulky groups like tert-butyl () may reduce membrane permeability .
  • Spectral Confirmation : Absence of νC=S (~1240–1255 cm⁻¹) in the target compound confirms the absence of thione tautomers, unlike triazole derivatives in .

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt form (common across analogs) improves aqueous solubility compared to free bases. Dimethylaminopropyl chains enhance basicity (pKa ~8–9), favoring ionized states at physiological pH .
  • Metabolic Stability : Fluorine substituents reduce oxidative metabolism, extending half-life. Methylsulfonyl groups () may increase metabolic resistance but reduce lipophilicity .
  • Target Affinity: Benzothiazole derivatives often target kinases, GPCRs, or ion channels. For example, quinoline carboxamides in (e.g., SzR-105) show neuroactive properties, whereas benzothiazole-amide analogs may exhibit antitumor or antimicrobial activity .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[d]thiazol core via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl compounds under acidic conditions.
  • Step 2 : Introduction of the dimethylaminopropyl group via nucleophilic substitution or amidation, requiring controlled pH (6.5–7.5) and temperatures (60–80°C) to avoid side reactions.
  • Step 3 : Final purification using recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) to achieve ≥95% purity . Optimization : Use of continuous flow reactors for improved yield and purity, as demonstrated in analogous thiazole derivatives .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., distinguishing fluorine atoms on the benzamide vs. thiazole rings). For example, ¹⁹F NMR can resolve overlapping signals from multiple fluorinated groups .
  • IR Spectroscopy : Key absorption bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) validate amide and thiazole functionalities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 411.9 vs. theoretical 411.9 g/mol) .

Q. What are the recommended protocols for assessing solubility and stability in biological assays?

  • Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). For low solubility, use surfactants like Tween-80 (<0.1% v/v) .
  • Stability : Conduct LC-MS over 24–72 hours in assay buffers (e.g., RPMI-1640) at 37°C to detect degradation products. Adjust storage to -20°C under nitrogen to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinase inhibition data across different cell lines?

Preliminary studies suggest the compound inhibits kinases like EGFR or VEGFR2, but discrepancies arise due to:

  • Cell line variability : Use isogenic cell lines (e.g., EGFR-overexpressing vs. wild-type) to isolate target effects.
  • Off-target interactions : Perform kinome-wide profiling (e.g., using KinomeScan) at 1 µM and 10 µM concentrations to identify secondary targets .
  • Metabolic interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven effects .

Q. What computational and experimental approaches are suitable for elucidating the compound’s 3D conformation and binding modes?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding interactions. For unstable complexes, use cryo-EM .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories (AMBER or GROMACS) to predict binding free energy (ΔG) and validate with mutagenesis studies .
  • SAR Analysis : Compare activity of structural analogs (Table 1) to identify critical substituents (e.g., fluoro vs. nitro groups on the benzamide) .

Table 1 : Structural Analogs and Key Features

Compound NameCAS NumberKey ModificationsReported Activity
N-(3-(dimethylamino)propyl)-4-nitro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide1216677-94-9Nitro group at C4Enhanced antitumor activity in HT-29 cells
N-(3-(dimethylamino)propyl)-N-(4-fluoro-benzothiazol-2-yl)benzamide1216683-07-6Simplified structure (no fluoro)Reduced kinase inhibition

Q. How should researchers design dose-response studies to account for off-target effects in in vivo models?

  • Dosing Range : Use a logarithmic scale (0.1–100 mg/kg) in rodent models, with pharmacokinetic sampling at 0, 2, 6, and 24 hours to correlate plasma concentration with efficacy/toxicity .
  • Control Groups : Include analogs with known target specificity (e.g., erlotinib for EGFR) to differentiate on-target vs. off-target effects.
  • Biomarker Validation : Measure phospho-kinase levels (e.g., p-EGFR) in tumor tissue via ELISA or Western blot .

Methodological Guidance for Data Contradictions

Q. What strategies are recommended when conflicting data arise in solubility vs. bioavailability studies?

  • Bioavailability Enhancement : Reformulate with lipid-based nanoparticles (e.g., liposomes) or cyclodextrin complexes to improve absorption despite low aqueous solubility .
  • In Silico Modeling: Use GastroPlus® to simulate absorption pathways and identify optimal formulation parameters .

Q. How can batch-to-batch variability in synthesis impact biological reproducibility, and how is this mitigated?

  • Critical Quality Attributes (CQAs) : Monitor residual solvents (e.g., DMF ≤ 500 ppm) and enantiomeric purity (≥99% by chiral HPLC) .
  • Stability-Indicating Methods : Develop HPLC-DAD methods with forced degradation (heat, light, pH) to validate purity across batches .

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